molecular formula C7H4BrNO B1282162 2-Bromo-4-hydroxybenzonitrile CAS No. 82380-17-4

2-Bromo-4-hydroxybenzonitrile

Cat. No.: B1282162
CAS No.: 82380-17-4
M. Wt: 198.02 g/mol
InChI Key: CGPTZCZFFUYDCB-UHFFFAOYSA-N
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Description

2-Bromo-4-hydroxybenzonitrile is an organic compound with the molecular formula C7H4BrNO. It is a white or off-white solid that is used in various chemical syntheses. The compound features a benzene ring substituted with a bromine atom at the 2-position, a hydroxyl group at the 4-position, and a nitrile group at the 1-position. This unique structure makes it a valuable intermediate in organic synthesis and various industrial applications .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-hydroxybenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phenol hydroxylase, an enzyme involved in the hydroxylation of phenolic compounds. The interaction between this compound and phenol hydroxylase is crucial for the hydroxylation process, which is essential for various metabolic pathways .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes, leading to either inhibition or activation of their catalytic activities. This binding can result in alterations in gene expression, which in turn affects various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic pathways. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is crucial for elucidating the compound’s effects on cellular function and its potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with specific biomolecules and its role in various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Bromo-4-hydroxybenzonitrile involves the demethylation of 2-Bromo-4-methoxybenzonitrile using boron tribromide in dichloromethane. The reaction is typically carried out at 50°C overnight. After the reaction, the mixture is quenched with methanol, poured into water, and extracted with ethyl acetate. The organic extract is then washed, dried, and purified by silica gel chromatography to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-hydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Esterification: Acid chlorides or anhydrides in the presence of a base like pyridine.

    Hydrolysis: Acidic or basic conditions with water or alcohols.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.

    Esterification Products: Esters of this compound.

    Hydrolysis Products: Carboxylic acids derived from the nitrile group.

Scientific Research Applications

2-Bromo-4-hydroxybenzonitrile is utilized in several scientific research fields:

    Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

    Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active compounds.

    Material Science: Applied in the development of new materials with specific properties.

    Dye Synthesis: Utilized in the production of various dyes.

Comparison with Similar Compounds

  • 2-Bromo-4-methoxybenzonitrile
  • 2-Bromo-4-fluorobenzonitrile
  • 2-Chloro-4-hydroxybenzonitrile

Comparison: 2-Bromo-4-hydroxybenzonitrile is unique due to the presence of both a hydroxyl and a nitrile group on the benzene ring, which allows for diverse chemical reactivity. Compared to 2-Bromo-4-methoxybenzonitrile, the hydroxyl group in this compound makes it more reactive in hydrogen bonding and nucleophilic substitution reactions. The presence of bromine instead of chlorine or fluorine also affects its reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

2-bromo-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPTZCZFFUYDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60516112
Record name 2-Bromo-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82380-17-4
Record name 2-Bromo-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-4-fluoro-benzonitrile (2000 mg, 9.9995 mmol) in DMF (20 mL), potassium trimethylsilanolate (2565.7 mg, 19.999 mmol) was added portionwise and the reaction mixture stirred at room temperature for 1 h. The mixture was diluted with ethyl acetate (100 ml), washed with an aqueous saturated solution of ammonium chloride (100 ml) and brine (3×100 ml), dried over sodium sulphate and concentrated under vacuum to give the title compound (2000 mg) which was used in the next step without purification.
Quantity
2000 mg
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
2565.7 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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